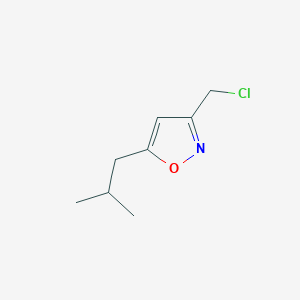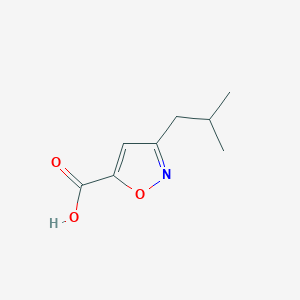
3-(3-Aminophenyl)-1,3-oxazolidin-2-one
説明
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, a Schiff base ligand (E)-2-(((3 aminophenyl) imino)methyl)phenol (HL) has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio . Another study described the total synthesis of Hemiasterlin, a highly cytotoxic marine natural product, through a multicomponent approach .Molecular Structure Analysis
The molecular structure of related compounds such as 4-(3-aminophenyl)benzonitrile (AP-PhCN) has been studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Chemical Reactions Analysis
Specific chemical reactivities of spatially separated 3-Aminophenol conformers with cold Ca+ ions have been studied . The vapor above a sample of AP heated to 145°C was entrained in a pulsed supersonic expansion of neon at a stagnation pressure of 34 bar .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 4-(3-aminophenyl)benzonitrile (AP-PhCN) have been studied with Density Functional Theory .科学的研究の応用
Application in Molecularly Imprinted Polymer-Based Sensors for Protein Detection
- Summary of the Application: The compound is used in the development of Molecularly Imprinted Polymers (MIPs) for protein detection. MIPs are artificial receptors with high-affinity binding sites for a particular molecule or compound .
- Methods of Application: The compound is used in the electropolymerization process to create MIP-based Surface Plasmon Resonance (SPR) sensor chips for the detection of bovine serum albumin (BSA) .
- Results or Outcomes: The surface morphologies of MIP and non-imprinted polymer (NIP) films were characterized by SEM analysis, and nanosized cavities formed homogeneously on the MIP film surface were observed .
Application in Sensing
- Summary of the Application: Boronic acids, including “3-(3-Aminophenyl)-1,3-oxazolidin-2-one”, are increasingly utilized in diverse areas of research, including sensing applications .
- Methods of Application: The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .
- Results or Outcomes: The sensing applications can be homogeneous assays or heterogeneous detection .
Application in Tuning of the Excitation Wavelength in Eu
- Summary of the Application: The compound is used in the development of triphenylamine based polyfluorinated Eu 3+ – β -diketonate complexes .
- Methods of Application: The compound is used in the process of creating these complexes .
- Results or Outcomes: The results demonstrated that the complexes dramatically red-shifted the excitation maximum to the visible region with an impressive quantum yield as compared to the simple Eu 3+ –aminophenyl- β -diketonate complexes .
Synthesis of Fluorescent Dyes
- Summary of the Application: The compound is used in the synthesis of 3-(diethylamino)phenol, a key intermediate for the preparation of several fluorescent dyes, such as rhodamine B .
- Methods of Application: The compound is used in the process of creating these dyes .
- Results or Outcomes: The resulting dyes have applications in various fields, including biological imaging and material science .
Non-Enzymatic Glucose Detection
- Summary of the Application: The compound is used in the development of a non-enzymatic sensor for highly sensitive glucose detection .
- Methods of Application: The compound is used to functionalize a screen-printed carbon electrode (SPCE), which is then used as an electrochemical transducer .
- Results or Outcomes: The sensor was capable of selectively detecting glucose at a broad range of concentrations, not recognizing fructose and sucrose .
Improvement of Mechanical Property and Thermostability of PI Aerogel
- Summary of the Application: The compound is used in the synthesis of a tri-functional crosslinker tri(3-aminophenyl)phosphine oxide (TAPO) with a rigid structure .
- Methods of Application: The compound is used in the process of creating these crosslinkers .
- Results or Outcomes: The resulting crosslinkers are used to improve the mechanical property and thermostability of PI aerogel .
Synthesis of Rhodamine B
- Summary of the Application: The compound is used in the synthesis of 3-(diethylamino)phenol, a key intermediate for the preparation of several fluorescent dyes, such as rhodamine B .
- Methods of Application: The compound is used in the process of creating these dyes .
- Results or Outcomes: The resulting dyes have applications in various fields, including biological imaging and material science .
Non-Enzymatic Glucose Detection
- Summary of the Application: The compound is used in the development of a non-enzymatic sensor for highly sensitive glucose detection .
- Methods of Application: The compound is used to functionalize a screen-printed carbon electrode (SPCE), which is then used as an electrochemical transducer .
- Results or Outcomes: The sensor was capable of selectively detecting glucose at a broad range of concentrations, not recognizing fructose and sucrose .
Improvement of Mechanical Property and Thermostability of PI Aerogel
- Summary of the Application: The compound is used in the synthesis of a tri-functional crosslinker tri(3-aminophenyl)phosphine oxide (TAPO) with a rigid structure .
- Methods of Application: The compound is used in the process of creating these crosslinkers .
- Results or Outcomes: The resulting crosslinkers are used to improve the mechanical property and thermostability of PI aerogel .
将来の方向性
The future directions of related compounds are promising. For instance, STRO-002, a novel FRα-targeting ADC that includes the tubulin-targeting 3-aminophenyl hemiasterlin warhead, SC209, is currently being investigated in the clinic as a treatment for ovarian and endometrial cancers . More than 30 ADCs targeting 20 biomarkers are being tested in clinical trials .
特性
IUPAC Name |
3-(3-aminophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-7-2-1-3-8(6-7)11-4-5-13-9(11)12/h1-3,6H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGIHVFCZIFYHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649591 | |
| Record name | 3-(3-Aminophenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)-1,3-oxazolidin-2-one | |
CAS RN |
34232-43-4 | |
| Record name | 3-(3-Aminophenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-aminophenyl)-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1293993.png)
![2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid](/img/structure/B1293996.png)

![3-[(2-Fluorobenzyl)oxy]azetidine](/img/structure/B1293998.png)

![5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1294002.png)
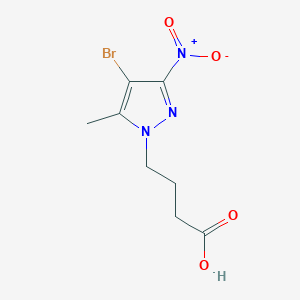

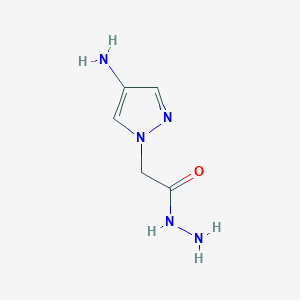
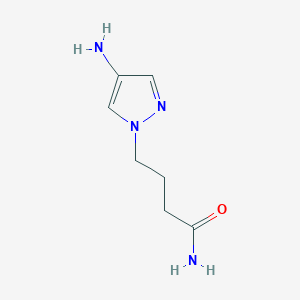

![{[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine](/img/structure/B1294011.png)
